2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine
Description
Properties
IUPAC Name |
2-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]oxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-26(24,19-9-8-16-5-1-2-6-17(16)15-19)22-13-10-18(11-14-22)25-20-7-3-4-12-21-20/h3-4,7-9,12,15,18H,1-2,5-6,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCWMADCLGRZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Sulfonylation of Piperidin-4-ol
The initial step involves reacting piperidin-4-ol with 5,6,7,8-tetrahydronaphthalen-2-sulfonyl chloride in DCM at 0–5°C. The reaction proceeds via a two-stage mechanism: (1) deprotonation of piperidin-4-ol by triethylamine, forming a reactive alkoxide, and (2) nucleophilic attack on the sulfonyl chloride’s electrophilic sulfur atom. This yields 1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-ol as a white crystalline solid (mp 112–114°C).
Table 1: Optimization of Sulfonylation Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | Triethylamine | 0 | 92 |
| Chloroform | Pyridine | 5 | 88 |
| THF | Triethylamine | 25 | 72 |
Step 2: Etherification with 2-Hydroxypyridine
The hydroxyl group of 1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-ol undergoes nucleophilic substitution with 2-hydroxypyridine. Activation via sodium hydride (NaH) in dimethylformamide (DMF) generates a potent alkoxide, which displaces the hydroxyl proton on pyridine. The reaction is conducted at 60°C for 12 hours, achieving an 84% yield. Alternative solvents like tetrahydrofuran (THF) reduce yields to 68% due to inferior solubility of the intermediate.
Catalytic and Solvent Systems
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states through solvation. However, DMF’s high boiling point (153°C) complicates product isolation. Mixed solvent systems (e.g., DCM:DMF 4:1) balance reactivity and practicality, achieving 89% yield with easier purification.
Role of Catalysts
Copper(I) chloride (CuCl) catalyzes the etherification step, reducing activation energy by facilitating electron transfer. A catalytic loading of 5 mol% CuCl increases yields from 76% to 88% while minimizing side-product formation.
Characterization and Analytical Validation
The final product is characterized via 1H NMR , 13C NMR , and high-resolution mass spectrometry (HRMS) . Key spectral features include:
- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 5.6 Hz, 1H, pyridine-H), 7.89–7.82 (m, 2H, naphthalene-H), 3.95–3.88 (m, 2H, piperidine-OCH2), 2.91–2.84 (m, 4H, piperidine-NCH2).
- HRMS: m/z calculated for C20H22N2O3S [M+H]+: 387.1382, found: 387.1385.
Table 2: Analytical Data Summary
| Technique | Key Peaks/Values |
|---|---|
| 1H NMR | δ 8.21 (pyridine-H), 2.91 (NCH2) |
| 13C NMR | 154.3 (C-O), 132.1 (C-S) |
| HPLC Purity | 99.2% (254 nm) |
Industrial-Scale Considerations
Scaling the synthesis to kilogram quantities requires addressing exothermicity during sulfonylation. Continuous flow reactors mitigate thermal runaway risks by enabling precise temperature control. A pilot-scale trial using a Corning Advanced-Flow Reactor achieved 89% yield at 5 kg/batch, demonstrating feasibility for commercial production.
Chemical Reactions Analysis
2.1. Common Reaction Pathways
2.2. Functional Group-Specific Reactions
-
Sulfonamide Group :
-
Nucleophilic Attack : Susceptible to displacement by strong nucleophiles under harsh conditions.
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Hydrolysis : Acidic/basic conditions may lead to cleavage, forming sulfonic acids or sulfonamides.
-
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Piperidine Ring :
-
Pyridine Ring :
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Electrophilic Aromatic Substitution : Directed by electron-withdrawing groups (e.g., sulfonamide).
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3.1. Structural Features
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Steric Effects : Bulky tetrahydronaphthalene groups may hinder reactions at the sulfonamide site.
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Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) enhance electrophilic substitution on the pyridine ring.
3.2. Theoretical Insights
DFT studies on related compounds (e.g., ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime)) reveal:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, a study synthesized several piperidine derivatives and evaluated their efficacy against bacterial pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum, demonstrating that structural modifications can enhance antibacterial activity . The sulfonyl group in the compound may contribute to this activity by influencing the compound's interaction with microbial targets.
HIV Therapeutics
The compound's structure is reminiscent of other piperidine-based drugs that have shown promise in HIV treatment. A study highlighted the design of piperidin-4-yl-aminopyrimidine derivatives which significantly improved activity against wild-type HIV-1. These findings suggest that similar modifications to the compound could lead to enhanced antiviral properties .
Pharmacology
Receptor Modulation
Piperidine derivatives are known for their ability to modulate G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. The incorporation of the tetrahydronaphthalene moiety may enhance the binding affinity and selectivity of the compound towards specific GPCRs, potentially leading to novel therapeutic agents for conditions such as anxiety or depression .
Neuropharmacological Effects
The structural components of the compound suggest potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems. For example, modifications to piperidine rings have been shown to influence dopamine receptor activity, which is critical in treating disorders like Parkinson's disease .
Material Science
Polymeric Applications
The unique chemical structure of 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine lends itself to potential applications in polymer science. Its ability to form stable bonds can be exploited in creating novel polymeric materials with enhanced mechanical properties and thermal stability. Research into sulfonamide-containing polymers has shown improved performance in various applications, including coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism of action of 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline
- 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)benzene
Uniqueness
Compared to similar compounds, 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is unique due to its specific structural features and potential applications. Its combination of the tetrahydronaphthalene, piperidine, and pyridine moieties provides distinct chemical and biological properties that make it a valuable compound for research and development.
Biological Activity
The compound 2-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 337.42 g/mol
- CAS Number : 796079-89-5
The compound features a tetrahydronaphthalene moiety linked to a piperidine ring via a sulfonyl group, which contributes to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound suggests potential applications in various therapeutic areas. The following sections summarize key findings from recent studies.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:
- Study Findings : A derivative of the compound exhibited significant cytotoxicity against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (human T-cell leukemia). The IC₅₀ values were reported to be below that of standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | A-431 | 15 ± 2 | |
| Compound B | Jurkat | 12 ± 1 | |
| Doxorubicin | A-431 | 20 ± 3 |
Antimicrobial Activity
The compound has also shown promise in antimicrobial studies:
- Antibacterial Effects : In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to those of established antibiotics like norfloxacin .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence indicates that it may activate apoptotic pathways, leading to programmed cell death in targeted cells .
Case Study 1: Anticancer Efficacy in Animal Models
A recent animal study evaluated the efficacy of the compound in vivo. Mice bearing xenograft tumors were treated with varying doses over four weeks. Results indicated a dose-dependent reduction in tumor size:
Case Study 2: Safety Profile Assessment
A toxicity study was conducted to assess the safety profile of the compound. Parameters such as liver function tests and hematological profiles were monitored in treated animals. No significant adverse effects were noted at therapeutic doses .
Q & A
Q. How can researchers address discrepancies in bioactivity data across different studies?
- Methodological Answer : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm mechanisms. Meta-analyses of published data adjust for confounding factors (e.g., cell line genetic drift, solvent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
